

An In-depth Technical Guide to the Molecular Target of BIBF0775

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Compound of Interest

Compound Name: *BIBF0775*

Cat. No.: *B10752362*

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This guide provides a comprehensive overview of the molecular target of **BIBF0775**, a potent and selective inhibitor. It includes a summary of its inhibitory activity, a detailed description of the relevant signaling pathway, and the experimental protocols used for its characterization.

Primary Molecular Target

The primary molecular target of **BIBF0775** is the Transforming Growth Factor- β Receptor Type 1 (TGF- β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).^{[1][2]} **BIBF0775** is an indolinone-based small molecule that exhibits potent and selective inhibition of ALK5 kinase activity.^[2]

Quantitative Inhibitory Profile

The inhibitory activity of **BIBF0775** against its primary target and its cellular effects have been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of **BIBF0775**

Target Kinase	IC50 (nM)
TGF- β RI (ALK5)	34
VEGFR2	1,447
PDGFR α	890

Data sourced from Cayman Chemical, citing Roth et al., 2010.[\[1\]](#)

Table 2: Cellular Activity of **BIBF0775**

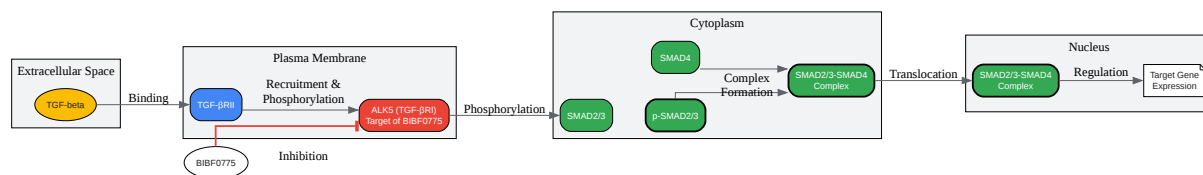
Cellular Assay	Cell Line	EC50 (nM)
Inhibition of SMAD2/3 Phosphorylation	HaCaT	105

Data sourced from Cayman Chemical, citing Roth et al., 2010.[\[1\]](#)

Signaling Pathway

BIBF0775 targets ALK5, a key component of the TGF- β signaling pathway. This pathway plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[\[3\]](#)[\[4\]](#) Dysregulation of the TGF- β pathway is implicated in various diseases, including cancer and fibrosis.

The canonical TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to the TGF- β type II receptor (TGF- β RII), a constitutively active kinase. This binding event recruits and activates the TGF- β type I receptor (ALK5) through phosphorylation of its glycine-serine-rich (GS) domain. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.



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Figure 1. TGF-β signaling pathway and the inhibitory action of **BIBF0775**.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of **BIBF0775**. These protocols are based on standard assays in the field and are consistent with the methods described in the primary literature.

ALK5 Kinase Assay

This assay quantifies the in vitro inhibitory effect of **BIBF0775** on the enzymatic activity of ALK5.

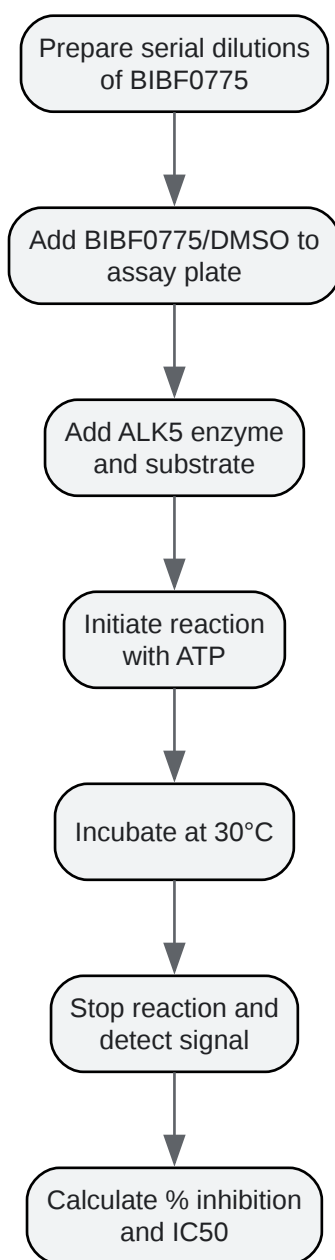
Materials:

- Recombinant human ALK5 (TGF-βRI) enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate)

- [γ - ^{33}P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
- **BIBF0775** stock solution in DMSO
- 96-well or 384-well assay plates
- Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure:

- Prepare serial dilutions of **BIBF0775** in DMSO and then dilute further in kinase buffer to the desired final concentrations.
- In an assay plate, add the diluted **BIBF0775** or DMSO (vehicle control).
- Add the ALK5 enzyme and the substrate to each well.
- Initiate the kinase reaction by adding a mixture of ATP and [γ - ^{33}P]ATP (for radiometric assay) or just ATP (for ADP-Glo™ assay).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane, wash the membrane to remove unincorporated [γ - ^{33}P]ATP, and measure the incorporated radioactivity using a scintillation counter.
- For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction.
- Calculate the percentage of inhibition for each **BIBF0775** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.



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Figure 2. General workflow for the in vitro ALK5 kinase assay.

Cellular SMAD2/3 Phosphorylation Assay

This cell-based assay measures the ability of **BIBF0775** to inhibit TGF- β -induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

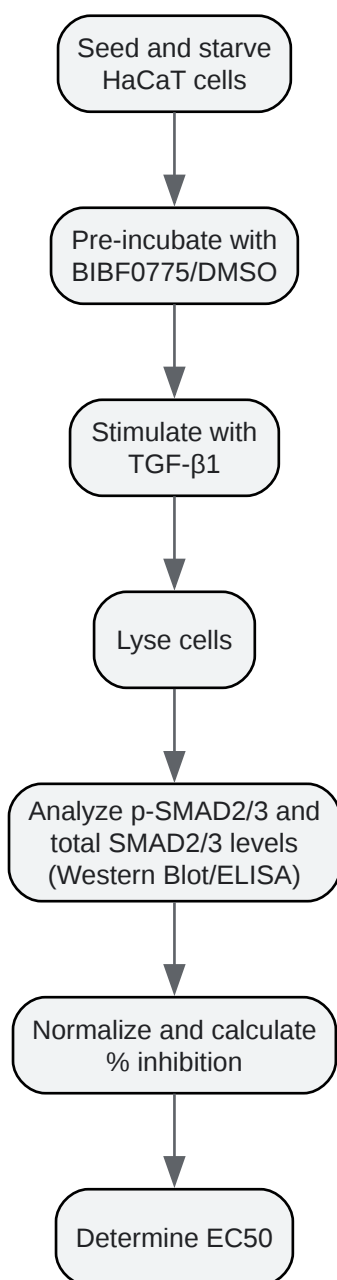
Materials:

- HaCaT cells (human keratinocyte cell line) or other TGF- β responsive cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- TGF- β 1 ligand
- **BIBF0775** stock solution in DMSO
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3
- Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
- Western blotting or ELISA reagents
- Microplate reader or imaging system

Procedure:

- Seed HaCaT cells in multi-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for a few hours to reduce basal signaling.
- Pre-incubate the cells with various concentrations of **BIBF0775** or DMSO (vehicle control) for a defined period (e.g., 1 hour).
- Stimulate the cells with a fixed concentration of TGF- β 1 for a short period (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.
- Wash the cells with cold PBS and then lyse them with lysis buffer.
- Determine the protein concentration of the cell lysates.
- Analyze the levels of phosphorylated SMAD2/3 and total SMAD2/3 in the lysates using Western blotting or a specific ELISA kit.

- Normalize the phosphorylated SMAD2/3 signal to the total SMAD2/3 signal for each sample.
- Calculate the percentage of inhibition of SMAD2/3 phosphorylation for each **BIBF0775** concentration relative to the TGF- β 1-stimulated control and determine the EC50 value.



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Figure 3. Workflow for the cellular SMAD2/3 phosphorylation assay.

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